

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cefazolin Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CD-III

Cat. No.: B7854124

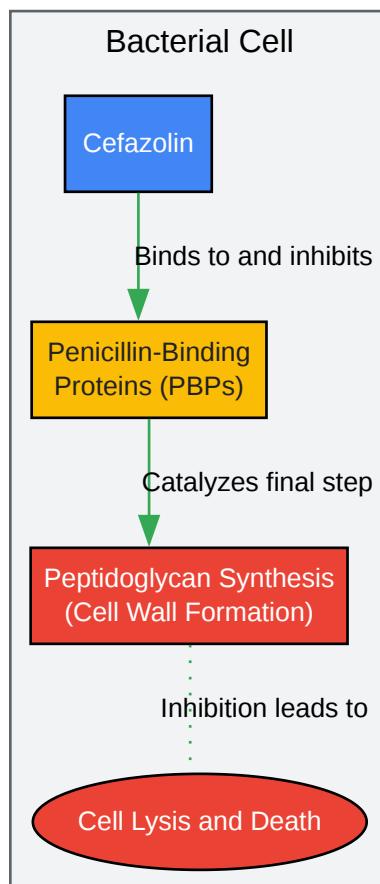
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cefazolin sodium (CAS 27164-46-1). The information is presented to support research, scientific investigation, and drug development activities.

Introduction

Cefazolin sodium is a first-generation cephalosporin antibiotic.^[1] It is a semi-synthetic derivative of cephalosporin C and is characterized by a beta-lactam ring, which is crucial for its antibacterial activity. Cefazolin is primarily used for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.^[1] Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it a widely prescribed antimicrobial agent.^[2]


Physical and Chemical Properties

The physical and chemical properties of Cefazolin sodium are summarized in the table below, providing a consolidated reference for its key characteristics.

Property	Value	References
Chemical Name	Monosodium (6R,7R)-3-[[[(5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[3]
CAS Number	27164-46-1	[2][4][5]
Molecular Formula	C ₁₄ H ₁₃ N ₈ NaO ₄ S ₃	[2][5][6]
Molecular Weight	476.49 g/mol	[2][5][6]
Appearance	White to off-white or yellowish-white crystalline powder	
Melting Point	Approximately 198-200 °C (decomposes)	[7]
Solubility	Freely soluble in water; Very slightly soluble in ethanol; Practically insoluble in chloroform and ether. Soluble in DMSO and dimethylformamide at approximately 20 mg/mL. Soluble in PBS (pH 7.2) at approximately 10 mg/mL.	[8][9]
pH of Aqueous Solution	4.0 - 6.0 for a 100 mg/mL solution in water	[5]
pKa	An estimated pKa of 3.6 for the carboxylic acid group has been calculated.	[10]
UV Absorption Maximum (λ _{max})	271 nm in water	[8][11]
Optical Rotation	-10° to -24°	

Mechanism of Action

Cefazolin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[4][11]} The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.^[12]

[Click to download full resolution via product page](#)

Mechanism of action of Cefazolin.

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of Cefazolin sodium.

Determination of Melting Point

The melting point of Cefazolin sodium, which is accompanied by decomposition, can be determined using a capillary melting point apparatus.

Protocol:

- Sample Preparation: A small amount of the dry, powdered Cefazolin sodium is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.[\[13\]](#)
- Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For Cefazolin, decomposition is observed alongside melting.

Solubility Determination

The solubility of Cefazolin sodium in various solvents can be determined using the shake-flask method.

Protocol:

- Sample Preparation: An excess amount of Cefazolin sodium is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
- Quantification: The concentration of Cefazolin sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance

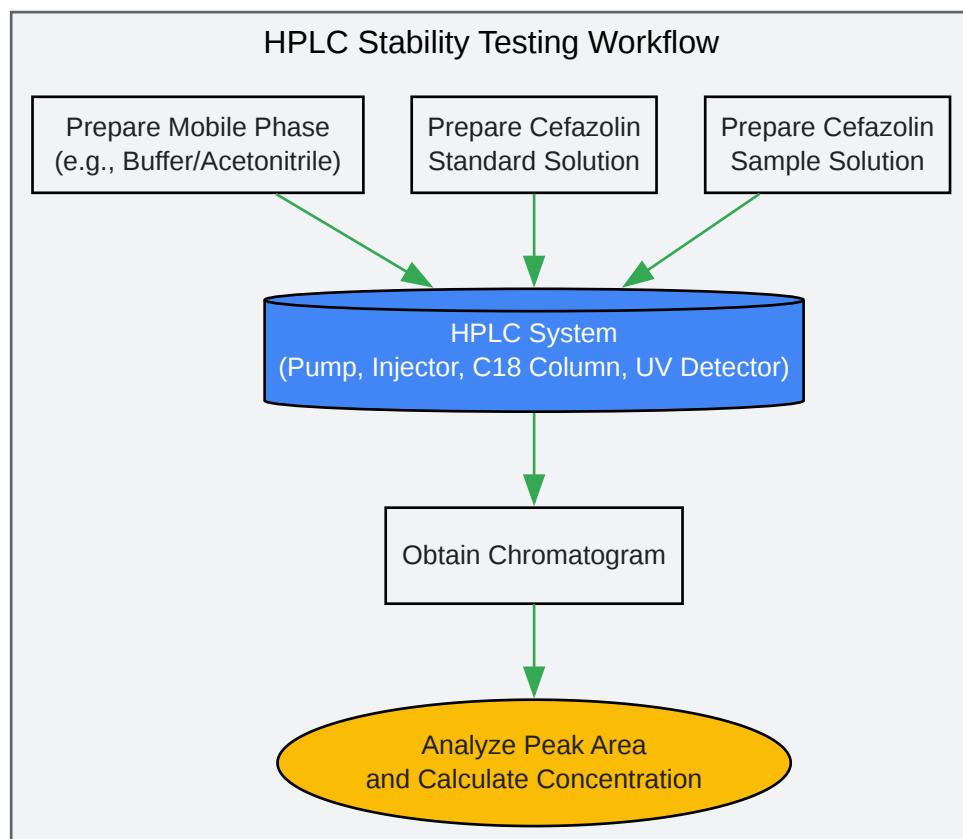
Liquid Chromatography (HPLC).

pH Determination of Aqueous Solution

The pH of a Cefazolin sodium solution is measured using a calibrated pH meter.

Protocol:

- Solution Preparation: A solution of known concentration (e.g., 100 mg/mL) is prepared by dissolving Cefazolin sodium in purified water.[\[5\]](#)
- Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).
- Measurement: The calibrated electrode is immersed in the Cefazolin sodium solution, and the pH reading is recorded once it stabilizes.[\[5\]](#)


Stability-Indicating HPLC Method

A stability-indicating HPLC method is used to determine the stability of Cefazolin sodium in various formulations and under different storage conditions.

Protocol:

- Chromatographic System:
 - Column: A C18 reversed-phase column is commonly used.[\[14\]](#)[\[15\]](#)
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[\[14\]](#)[\[15\]](#) The exact ratio and pH are optimized for the separation of Cefazolin from its degradation products.
 - Flow Rate: A flow rate of around 1.0 mL/min is often employed.[\[14\]](#)[\[15\]](#)
 - Detection: UV detection at the λ_{max} of Cefazolin (around 270 nm) is used.[\[11\]](#)[\[14\]](#)
- Standard and Sample Preparation:
 - A stock solution of Cefazolin sodium reference standard is prepared in a suitable solvent.

- The sample solution is prepared by dissolving the Cefazolin sodium product in the same solvent to a known concentration.
- Forced Degradation Studies: To validate the stability-indicating nature of the method, Cefazolin sodium is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.^[7] The resulting solutions are analyzed to ensure that the degradation products are well-separated from the parent drug peak.
- Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of Cefazolin sodium in the sample is calculated by comparing its peak area to that of the standard.

[Click to download full resolution via product page](#)

A simplified workflow for HPLC analysis.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the identification and quantification of Cefazolin sodium.

Protocol:

- **Instrument Setup:** A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.[11]
- **Solvent Blank:** The spectrophotometer is zeroed using the solvent in which the Cefazolin sodium will be dissolved (e.g., purified water).[10]
- **Sample Preparation:** A solution of Cefazolin sodium of a known concentration (e.g., 20 µg/mL in water) is prepared.[11]
- **Spectrum Acquisition:** The absorbance of the sample solution is measured across the specified wavelength range to determine the wavelength of maximum absorbance (λ_{max}). [11]
- **Quantification:** For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λ_{max} . The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[10]

Stability Profile

Cefazolin sodium is known to be sensitive to pH and temperature.

- **pH Stability:** Aqueous solutions of Cefazolin sodium are most stable in the pH range of 4.5 to 6.0.[8] Hydrolysis is accelerated at pH values outside of this range.
- **Temperature Stability:** Reconstituted solutions are generally stable for 24 hours at room temperature and for up to 10 days when refrigerated (2-8°C).[4] Stability is significantly reduced at elevated temperatures.
- **Light Stability:** Cefazolin sodium should be protected from light, as exposure can lead to degradation.[4]

Conclusion

This technical guide provides a comprehensive summary of the essential physical and chemical properties of Cefazolin sodium, along with methodologies for their determination. A thorough understanding of these properties is critical for the formulation, development, and quality control of pharmaceutical products containing this important antibiotic. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdf.hres.ca [pdf.hres.ca]
- 2. ptfarm.pl [ptfarm.pl]
- 3. uspnf.com [uspnf.com]
- 4. drugs.com [drugs.com]
- 5. scispace.com [scispace.com]
- 6. Cefazolin Sodium | C14H13N8NaO4S3 | CID 23675322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scispace.com [scispace.com]
- 11. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 12. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Cefazolin Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7854124#cas-25646-71-3-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com